Oral Bioavailability Distinguishes Mesaconine from In-Class Diester and Monoester Alkaloids
Mesaconine exhibits poor oral bioavailability due to low intestinal permeability, a pharmacokinetic limitation not shared equally across all aminoalcohol congeners. In a comparative pharmacokinetic study following single oral administration of Fuzi aqueous extract, mesaconine demonstrated lower systemic exposure (AUC₀₋ₜ) than hypaconine, with hypaconine achieving the largest Cmax among aminoalcohols evaluated . This differential absorption profile means mesaconine cannot be considered interchangeable with hypaconine for oral dosing experiments without explicit bioavailability correction.
| Evidence Dimension | Relative systemic exposure after oral Fuzi extract administration |
|---|---|
| Target Compound Data | AUC₀₋ₜ and Cmax lower than hypaconine; rank order: hypaconine > mesaconine > fuziline > aconine |
| Comparator Or Baseline | Hypaconine: largest Cmax and AUC₀₋ₜ among five aminoalcohols; aconine: lowest exposure |
| Quantified Difference | Hypaconine exhibits the largest Cmax and better absorption; mesaconine exposure is intermediate |
| Conditions | Single oral administration of Fuzi aqueous extract in rats; UFLC-MS/MS quantification |
Why This Matters
Procurement decisions for oral pharmacokinetic or efficacy studies must account for compound-specific bioavailability; using hypaconine as a proxy for mesaconine will overestimate oral exposure and confound dose-response interpretation.
